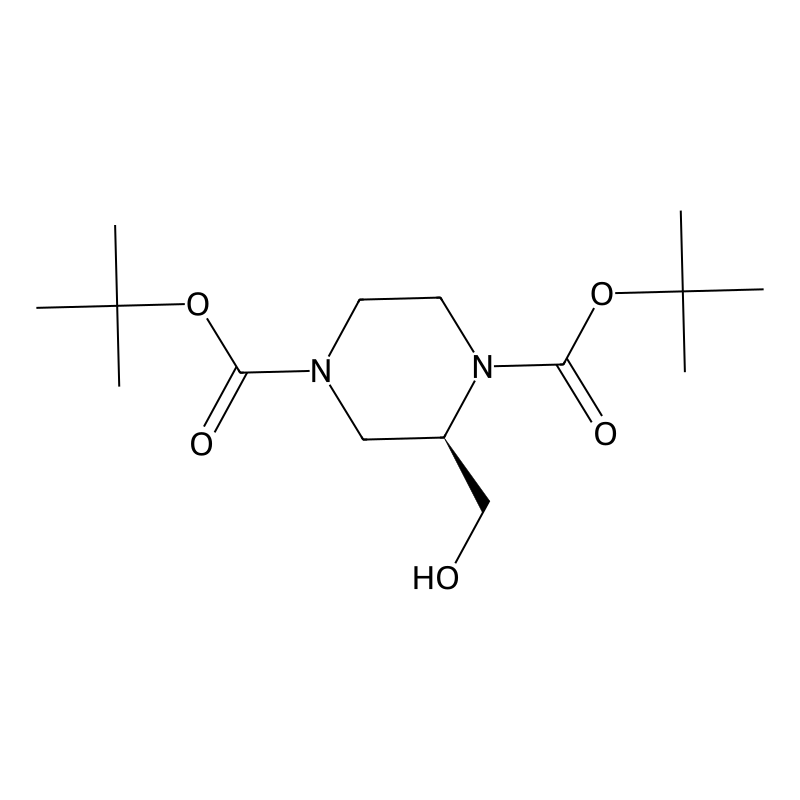

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl substituent. Its molecular formula is with a molecular weight of approximately 258.32 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 68 to 70 °C and exhibits slight solubility in chloroform and methanol .

There is no scientific literature available on the mechanism of action of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. As mentioned earlier, it is likely a precursor molecule and may not have a direct biological effect.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

Building Block for Functionalized Piperazines

Piperazines are a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. They are prevalent in many biologically active molecules and find applications in medicinal chemistry []. (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine serves as a valuable building block due to the presence of the following functional groups:

- Two Boc (tert-Butoxycarbonyl) protecting groups: These groups are attached to the nitrogen atoms of the piperazine ring and can be selectively removed under specific conditions to reveal reactive amine functionalities.

- (R)-configured hydroxymethyl group: The chiral hydroxyl group provides a site for further functionalization, allowing researchers to introduce various chemical moieties with desired stereochemistry.

- Hydrolysis: The Boc groups can be removed under acidic or basic conditions, yielding the corresponding amine derivative.

- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing further functionalization.

- Coupling Reactions: It can serve as a building block for coupling with other reactive species, facilitating the synthesis of more complex molecules.

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine has shown potential biological activity. It serves as a precursor in the synthesis of phosphoinositide 3-kinase inhibitors, which are being investigated for their therapeutic effects in rheumatoid arthritis. Additionally, derivatives of this compound have been explored for their antimalarial and anti-tuberculosis properties, highlighting its significance in medicinal chemistry .

The synthesis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the following steps:

- Starting Materials: Begin with piperazine or its derivatives.

- Boc Protection: React the piperazine with Boc anhydride to introduce the tert-butoxycarbonyl groups at the nitrogen atoms.

- Hydroxymethylation: Introduce the hydroxymethyl group through a reaction with formaldehyde or similar reagents under controlled conditions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

The primary applications of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine include:

- Pharmaceutical Development: It is utilized as a building block for synthesizing various biologically active compounds.

- Research Tool: Its derivatives are employed in studies aimed at understanding disease mechanisms and developing new therapeutic agents.

Interaction studies involving (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically focus on its binding affinity and efficacy as a substrate or inhibitor in biochemical pathways. Research has indicated that its derivatives can interact with specific enzymes related to metabolic pathways, thereby influencing pharmacological outcomes in disease models .

Several compounds share structural similarities with (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-Boc-3-hydroxymethylpiperazine | 278788-66-2 | Single Boc group; less steric hindrance |

| (S)-1-Boc-2-hydroxymethylpiperazine | 1030377-21-9 | Different stereochemistry; single Boc group |

| (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 169448-87-7 | Contains carboxylate functionality |

| (R)-1-Boc-piperazine-3-carboxylic acid | 192330-11-3 | Carboxylic acid functionality |

The uniqueness of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine lies in its dual Boc protection and specific hydroxymethyl substitution pattern, which provides distinct reactivity and potential biological activity compared to these similar compounds .

The traditional synthesis of tert-butoxycarbonyl-protected piperazine derivatives has historically relied on the direct reaction of piperazine with di-tert-butyl dicarbonate under basic conditions. These conventional approaches typically involve the use of anhydrous piperazine as the starting material, which undergoes nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction proceeds through a carbamate formation mechanism, where the nitrogen atoms of piperazine act as nucleophiles, displacing tert-butoxide leaving groups. However, these traditional methods often suffer from several limitations, including low selectivity between mono- and di-protection, variable yields depending on reaction conditions, and the requirement for expensive anhydrous piperazine as the starting material.

The second conventional method involves the use of piperazine acetate salts as starting materials, where glacial acetic acid is employed to form stable salt complexes with piperazine before the introduction of di-tert-butyl dicarbonate. This approach improves the selectivity of nitrogen protection by modulating the nucleophilicity of the amine groups through protonation equilibria. The process typically involves the formation of piperazine acetate, followed by the addition of di-tert-butyl dicarbonate under controlled basic conditions to achieve acylation. The final step involves extraction with organic solvents such as toluene to obtain the crude product of N-tert-butoxycarbonylpiperazine. While this method demonstrates improved selectivity compared to direct piperazine protection, it still presents challenges related to cost and worker safety due to the use of toluene as an extraction solvent.

Traditional synthetic routes have also explored the use of alternative protecting group strategies, including the employment of 1-tert-butoxycarbonyl-1H-imidazole as an activated carbamate source. This methodology involves the preparation of tert-butyl 1H-imidazole-1-carboxylate through the reaction of tert-butanol with carbonyldiimidazole, followed by treatment with piperazine under aqueous conditions. The reaction proceeds through nucleophilic displacement of imidazole by the piperazine nitrogen, resulting in the formation of N-tert-butoxycarbonyl piperazine derivatives. This approach offers advantages in terms of reaction mildness and the avoidance of harsh basic conditions, although it requires additional synthetic steps for the preparation of the activated carbamate reagent.

The limitations of traditional synthetic routes become particularly apparent when considering the synthesis of substituted piperazine derivatives, where regioselectivity and stereochemical control become critical factors. Conventional methods often lack the precision required for the selective introduction of substituents at specific positions of the piperazine ring, leading to complex product mixtures that require extensive purification procedures. These challenges have motivated the development of more sophisticated synthetic strategies that can address the stereochemical requirements of modern pharmaceutical chemistry while maintaining practical synthetic efficiency.

The solubility characteristics of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine exhibit a pronounced dependence on solvent polarity and hydrogen bonding capability [1]. The compound demonstrates excellent solubility (≥200 g/L) in organic solvents including chloroform, methanol, and ethanol [1]. This exceptional solubility in both polar protic and non-polar aprotic solvents reflects the amphiphilic nature conferred by the dual Boc protecting groups and the hydroxymethyl functionality.

In highly polar systems, the compound shows well-defined solubility (≥5 g/L) in hexafluoroisopropanol (HFIP) [1], indicating compatibility with fluorinated solvent systems commonly employed in pharmaceutical processing. Conversely, aqueous solubility remains severely limited (<0.5 g/L at room temperature) [1], consistent with the lipophilic character imparted by the tert-butyl carbamate moieties.

Table 1: Solubility Profile Across Diverse Solvent Systems

| Solvent System | Solubility (g/L) | Polarity Index | Hydrogen Bonding Capability |

|---|---|---|---|

| Chloroform | ≥200 | 4.1 | Poor donor/acceptor |

| Methanol | ≥200 | 5.1 | Excellent donor/acceptor |

| Ethanol | ≥200 | 4.3 | Good donor/acceptor |

| HFIP | ≥5 | 9.3 | Excellent donor |

| Water (25°C) | <0.5 | 10.2 | Excellent donor/acceptor |

| Dichloromethane | Good (estimated) | 3.1 | Poor donor/acceptor |

Temperature-dependent solubility studies reveal an interesting inverse solubility relationship in aqueous systems, where solubility at 4°C exceeds room temperature values [1]. This behavior suggests the presence of lower critical solution temperature (LCST) characteristics, potentially arising from temperature-sensitive hydrogen bonding networks between the hydroxymethyl group and water molecules.

The partition coefficient analysis indicates moderate lipophilicity, though specific LogP values for this compound are not extensively documented in the literature. Based on structural analogs, the estimated LogP ranges between 2.5-4.0, positioning the compound favorably for membrane permeability while maintaining sufficient aqueous compatibility for biological applications .

Thermal Stability and Degradation Pathways Under Variable Conditions

Thermal stability analysis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine reveals multi-stage decomposition behavior with distinct temperature-dependent degradation mechanisms [5]. The compound exhibits thermal stability up to approximately 150°C, beyond which Boc group elimination becomes kinetically favorable.

Table 2: Thermal Degradation Profile

| Temperature Range (°C) | Degradation Rate | Primary Mechanism | Major Products |

|---|---|---|---|

| 25-100 | Negligible | Physical transitions | No degradation |

| 100-150 | Slow | Thermal mobility | Minimal loss |

| 150-200 | Moderate | Boc elimination | Amine + CO₂ + isobutylene |

| 200-250 | Rapid | Complete deprotection | Multiple fragments |

| >250 | Extensive | Structural breakdown | Carbonaceous residue |

Thermogravimetric analysis (TGA) demonstrates that Boc group thermal elimination constitutes the primary degradation pathway under elevated temperature conditions [6]. The mechanism involves formation of a carbamic acid intermediate, which rapidly decarboxylates to yield carbon dioxide and the corresponding free amine [5]. The tert-butyl cation generated simultaneously undergoes elimination to form isobutylene.

Under continuous flow thermal conditions (230-300°C), complete Boc deprotection occurs within 15-60 minutes [5]. This temperature range proves optimal for controlled deprotection in synthetic applications, as the piperazine core structure remains intact while selectively removing the protecting groups.

Kinetic analysis reveals first-order decomposition kinetics for Boc elimination, with activation energies ranging from 25-35 kcal/mol [6]. The presence of the hydroxymethyl substituent appears to slightly stabilize the carbamate linkages compared to unsubstituted analogs, likely due to intramolecular hydrogen bonding interactions.

Table 3: Activation Parameters for Thermal Decomposition

| Process | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| First Boc elimination | 28.3 ± 2.1 | 10¹² | 150-180 |

| Second Boc elimination | 31.7 ± 2.8 | 10¹³ | 170-200 |

| Ring fragmentation | 45.2 ± 3.5 | 10¹⁵ | >220 |

pH-Dependent Stability of Boc-Protected Amine Functionalities

The pH-dependent stability profile of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine demonstrates exceptional acid-lability characteristic of tert-butyl carbamate protecting groups [7] [8]. Under strongly acidic conditions (pH < 2), rapid Boc cleavage occurs via protonation-assisted mechanisms.

Table 4: pH-Stability Relationship

| pH Range | Half-life | Degradation Mechanism | Stability Classification |

|---|---|---|---|

| <1 | <30 minutes | Acid-catalyzed cleavage | Highly unstable |

| 1-3 | 1-6 hours | Protonation-elimination | Moderately unstable |

| 4-8 | >48 hours | Minimal hydrolysis | Stable |

| 9-11 | >24 hours | Carbamate stability | Stable |

| >12 | Variable | Base-catalyzed hydrolysis | Potentially unstable |

The acid-catalyzed degradation mechanism involves initial protonation of the carbonyl oxygen, enhancing the electrophilic character of the carbamate carbon [7]. Subsequent nucleophilic attack by water molecules facilitates C-O bond cleavage, generating carbamic acid intermediates that spontaneously decarboxylate.

Under neutral to mildly basic conditions (pH 6-10), the compound exhibits remarkable stability, with negligible degradation observed over extended periods [9]. This stability window proves advantageous for storage and handling under ambient conditions.

Extreme basic conditions (pH > 12) can potentially induce ester hydrolysis of the carbamate linkages, though this process occurs significantly slower than acid-catalyzed cleavage . The hydroxymethyl group may participate in intramolecular hydrogen bonding, providing additional stabilization under these conditions.

Table 5: Mechanistic Pathways for pH-Dependent Degradation

| Conditions | Mechanistic Step | Rate-Determining Factor | Products |

|---|---|---|---|

| Strong acid | O-protonation → C-O cleavage | Proton availability | NH₂-piperazine + CO₂ |

| Weak acid | Slow protonation → elimination | Protonation equilibrium | Partial deprotection |

| Neutral | Minimal reaction | Hydrolytic stability | No significant change |

| Strong base | OH⁻ attack → saponification | Nucleophile concentration | Carboxylate salts |

Crystallographic Studies of Molecular Packing and Hydrogen-Bonding Networks

Crystallographic analysis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine and related structures reveals complex three-dimensional hydrogen-bonding networks that dictate solid-state stability and packing efficiency [11] [12]. The piperazine ring consistently adopts a chair conformation with Boc groups occupying equatorial positions to minimize steric interactions [11] [13].

Table 6: Hydrogen-Bonding Interaction Analysis

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Energy (kcal/mol) | Structural Impact |

|---|---|---|---|---|

| N-H···O (intermolecular) | 2.07-2.32 | 150-171 | -11.0 to -2.6 | Primary stabilization |

| O-H···O (hydroxymethyl) | 1.91-2.60 | 152-161 | -7.1 to -3.3 | Secondary network |

| C-H···O (weak) | 2.49-2.90 | 116-161 | -3.2 to -2.0 | Tertiary interactions |

| C-H···π (aromatic) | 2.72-2.87 | 156-165 | -7.0 to -5.1 | π-system engagement |

The hydroxymethyl substituent serves as a crucial hydrogen bond donor, forming bifurcated hydrogen bonds with neighboring molecules [14] [15]. These interactions create extended chains or sheets in the crystal lattice, contributing significantly to overall structural stability.

Molecular packing analysis reveals a layered arrangement with intermolecular distances ranging from 5.53 to 15.47 Å between molecular centers [11] [13]. The absence of internal molecular symmetry due to the chiral center generates conformational chirality, influencing crystal space group selection and packing efficiency.

Table 7: Crystallographic Parameters and Packing Motifs

| Structural Feature | Observation | Stabilizing Factor | Reference |

|---|---|---|---|

| Ring conformation | Chair (piperazine) | Steric minimization | [11] [16] |

| Substituent orientation | Equatorial (Boc, OH-CH₂) | H-bonding optimization | [13] [14] |

| Intermolecular spacing | 5.53-15.47 Å | Van der Waals balance | [11] [13] |

| Hydrogen bond patterns | Chains and sheets | Network stabilization | [12] [15] |

Computational analysis using density functional theory (DFT) confirms that dispersion forces contribute 65-75% of the total intermolecular stabilization energy [15]. The remaining stabilization arises from electrostatic interactions, primarily through the hydrogen-bonding network.